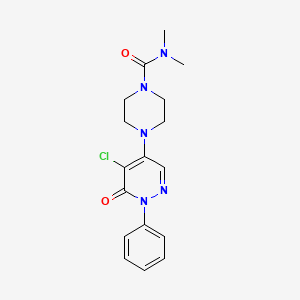
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide, also known as CEP-26401, is a novel small molecule that has been developed as a potential therapeutic agent for various diseases. It belongs to the family of pyridazine-based compounds and has been shown to exhibit potent pharmacological activity in preclinical studies.
Mecanismo De Acción
The mechanism of action of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the regulation of cell growth and inflammation. It has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), which are known to play a critical role in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor and anti-inflammatory effects in preclinical studies. It has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In addition, it has also been shown to enhance the activity of certain chemotherapeutic agents, suggesting that it may have potential as a combination therapy for cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide is its potent pharmacological activity, which makes it an attractive candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide. One area of interest is the development of more potent and selective analogs of this compound that may exhibit improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of this compound with other chemotherapeutic agents, which may enhance its anti-tumor activity. Finally, the elucidation of the precise mechanism of action of this compound may provide valuable insights into the regulation of cell growth and inflammation, and may lead to the development of new therapeutic strategies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide involves a multi-step process that includes the reaction of 5-chloro-6-oxo-1-phenylpyridazine-4-carboxylic acid with N,N-dimethylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then subjected to further reactions to obtain the final product.
Aplicaciones Científicas De Investigación
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-tumor activity in preclinical models of breast, lung, and pancreatic cancer. In addition, it has also been found to possess anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
Propiedades
IUPAC Name |
4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2/c1-20(2)17(25)22-10-8-21(9-11-22)14-12-19-23(16(24)15(14)18)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFZRWOGFIBQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(CC1)C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
![2-[4-(Pyrrolidine-1-carbonyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7546407.png)
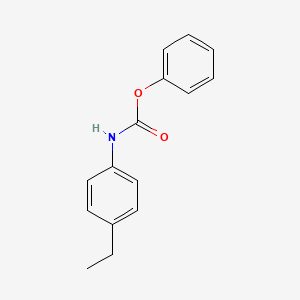

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3-methoxyphenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B7546431.png)
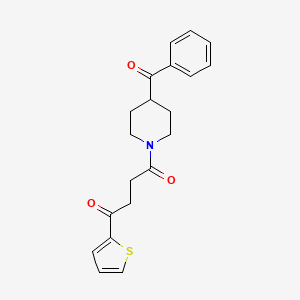
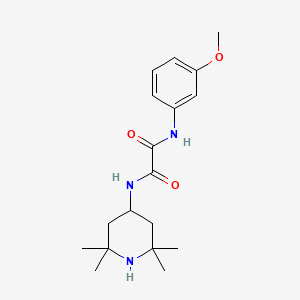
![[4-(4-Hydroxyphenyl)piperidin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7546444.png)
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
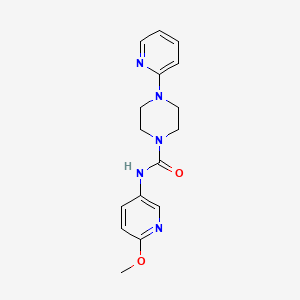
![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)
![2-[benzyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546491.png)
![2-[methyl-[(2-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546497.png)
